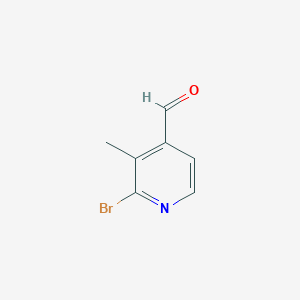
2-Bromo-3-methylisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methylisonicotinaldehyde is an organic compound that belongs to the class of halogenated aldehydes It is characterized by the presence of a bromine atom and a methyl group attached to an isonicotinaldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylisonicotinaldehyde typically involves the bromination of 3-methylisonicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Boronic acids, palladium catalysts, and suitable bases like potassium carbonate.
Major Products Formed:
Oxidation: 2-Bromo-3-methylisonicotinic acid.
Reduction: 2-Bromo-3-methylisonicotinalcohol.
Substitution: Various substituted isonicotinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-3-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methylisonicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets. Additionally, the compound may modulate specific signaling pathways, depending on its structural features and the biological context.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methylisonicotinaldehyde
- 3-Bromo-4-methylisonicotinaldehyde
- 2-Chloro-3-methylisonicotinaldehyde
Comparison: 2-Bromo-3-methylisonicotinaldehyde is unique due to the specific positioning of the bromine and methyl groups on the isonicotinaldehyde backbone. This positioning can influence its reactivity, binding properties, and overall chemical behavior. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution reactions and varying degrees of biological activity, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H6BrNO |
|---|---|
Poids moléculaire |
200.03 g/mol |
Nom IUPAC |
2-bromo-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO/c1-5-6(4-10)2-3-9-7(5)8/h2-4H,1H3 |
Clé InChI |
TYSDHHZQIGTEAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


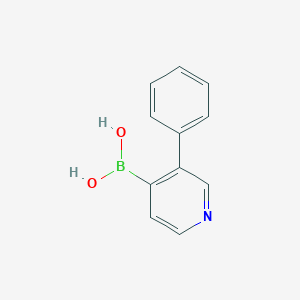
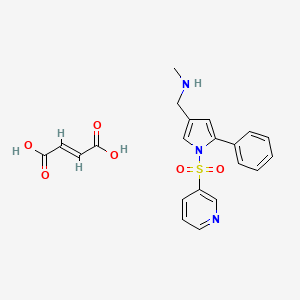
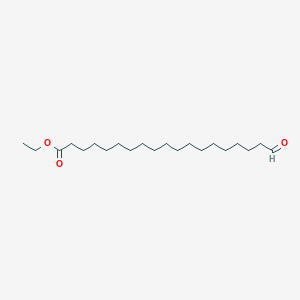
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)

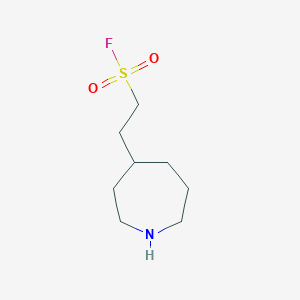
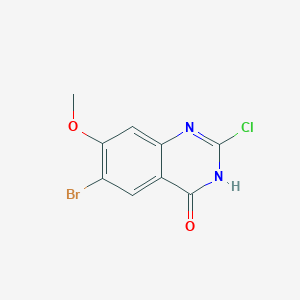

![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)





